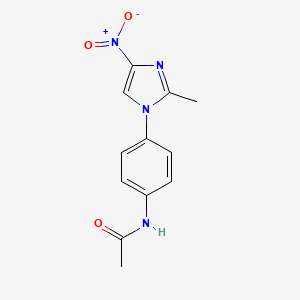
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the death of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another imidazole derivative known for its antimicrobial properties.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Known for its antiprotozoal and antibacterial properties.
Uniqueness
N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both nitro and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
93289-97-5 |
|---|---|
Formule moléculaire |
C12H12N4O3 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
N-[4-(2-methyl-4-nitroimidazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O3/c1-8-13-12(16(18)19)7-15(8)11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17) |
Clé InChI |
FTXFIOALJGNPST-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1C2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


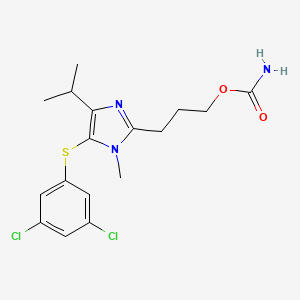
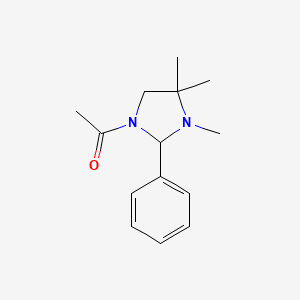
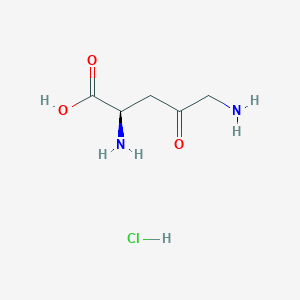
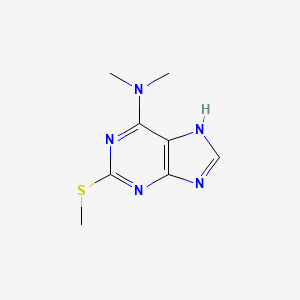

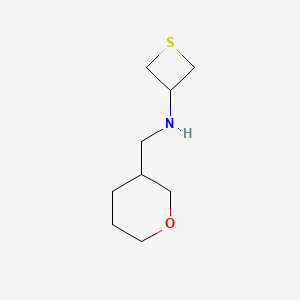
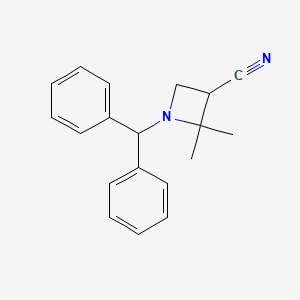

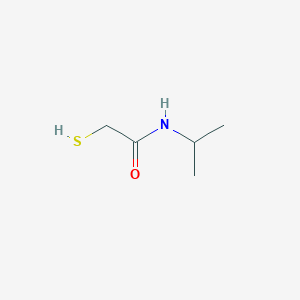
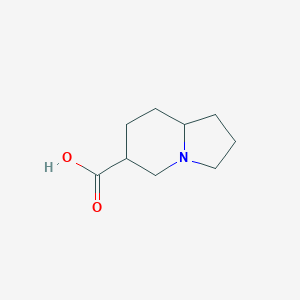
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)


![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
